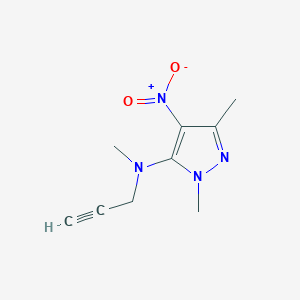
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine, also known as TNP-470, is a synthetic analog of fumagillin, which is a natural antibiotic isolated from Aspergillus fumigatus. TNP-470 has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed.
Mécanisme D'action
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine inhibits angiogenesis by blocking the activity of endothelial growth factor receptors. This prevents the formation of new blood vessels, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine is its ability to inhibit angiogenesis, which is a key process in the growth and spread of cancer cells. However, this compound has limitations in terms of its toxicity and side effects, which can limit its use in clinical settings.
Orientations Futures
1. Combination therapy: N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been studied in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to increase its effectiveness.
2. Targeted therapy: this compound has been studied in combination with targeted therapies, such as inhibitors of specific signaling pathways, to increase its effectiveness and reduce toxicity.
3. Development of analogs: Researchers are exploring the development of analogs of this compound with improved efficacy and reduced toxicity.
4. Drug delivery: Researchers are exploring new drug delivery methods for this compound, such as nanoparticles and liposomes, to improve its efficacy and reduce toxicity.
5. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in treating various types of cancer.
Méthodes De Synthèse
The synthesis of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine involves several steps, including the reaction of 4-nitro-3-propynylpyrazole with methyl iodide, followed by the reaction with trimethylsilyl chloride and sodium hydride. The resulting compound is then treated with hydroxylamine hydrochloride to yield this compound.
Applications De Recherche Scientifique
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been studied for its potential as an anti-cancer agent in various types of cancer, including prostate, breast, lung, and pancreatic cancer. It has been shown to inhibit angiogenesis by blocking the activity of endothelial growth factor receptors, which are essential for the formation of new blood vessels.
Propriétés
IUPAC Name |
N,2,5-trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-6-11(3)9-8(13(14)15)7(2)10-12(9)4/h1H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAXRZNONHVGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])N(C)CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


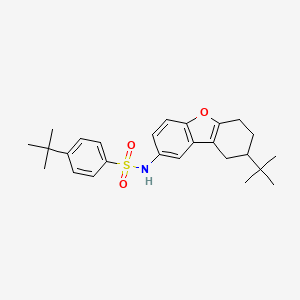
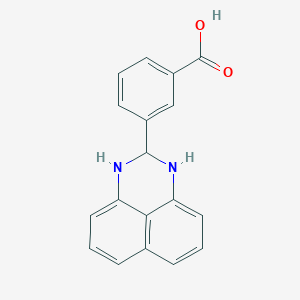
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)
![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)
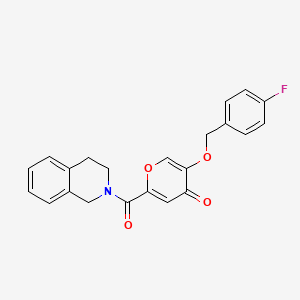
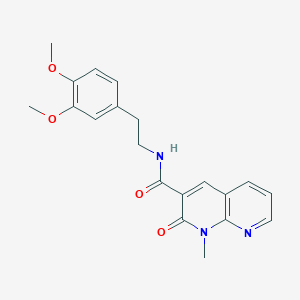
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2780397.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)
